molecular formula C10H8Cl2N2S B3001490 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 306321-16-4

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B3001490
CAS No.: 306321-16-4
M. Wt: 259.15
InChI Key: ZHJOMPVZQHLJTE-UHFFFAOYSA-N
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Description

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine (CAS 306321-16-4) is a chemical compound offered with a guaranteed purity of 95% . It has a molecular formula of C 10 H 8 Cl 2 N 2 S and a molecular weight of 259.15 g/mol . Researchers can access its canonical SMILES string (NC1=NC=C(CC2=CC(Cl)=CC(Cl)=C2)S1) and InChIKey (ZHJOMPVZQHLJTE-UHFFFAOYSA-N) for computational and database studies . This compound is classified with the GHS07 hazard pictogram and carries the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must adhere to standard safety precautions, including wearing protective gloves and eye protection, working in a well-ventilated area, and not breathing its dust . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in a wide range of bioactive molecules and FDA-approved drugs spanning various therapeutic areas . While the specific research applications and mechanism of action for this compound are not detailed in the available literature, its structure suggests potential as a valuable intermediate for synthesizing novel compounds or for use in biological screening campaigns. Please note: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJOMPVZQHLJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Bis(trifluoromethyl)phenyl derivatives (e.g., CAS 937631-44-2) exhibit higher lipophilicity due to trifluoromethyl groups, which may improve membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : 2,4-dichlorophenyl analogs (CAS 301223-42-7) show distinct activity profiles compared to 3,5-dichlorophenyl derivatives, likely due to differences in steric and electronic effects .

Physicochemical Data

  • Solubility : Hydrochloride salts (e.g., CAS 1955540-06-3) enhance water solubility compared to free bases .
  • Stability : Dichlorophenyl derivatives exhibit greater thermal stability than fluorinated analogs due to stronger C–Cl bonds .

Pesticidal Activity

  • Insecticidal Use : Compounds with dichlorophenyl groups (e.g., CAS 301223-42-7) are incorporated into agrochemical formulations for pest control, leveraging their interaction with insect nicotinic acetylcholine receptors .
  • Fungicidal Activity : Thiadiazole-thiazole hybrids (e.g., 1,3,4-thiadiazol-2-amine derivatives) demonstrate broad-spectrum antifungal effects, as seen in crystal structure studies .

Pharmacological Potential

    Biological Activity

    Overview

    5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound features a dichlorophenyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

    Chemical Structure and Properties

    The compound belongs to the class of thiazoles, which are five-membered heterocycles containing sulfur and nitrogen. The presence of the dichlorophenyl group is significant for its biological activity, as it influences solubility and interaction with biological targets.

    Antimicrobial Properties

    Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:

    • Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
    • Fungal Activity : The compound also demonstrates antifungal properties, with MIC values reported against Candida albicans and Aspergillus niger ranging from 3.92 to 4.23 mM .
    PathogenMIC (µg/mL)
    Staphylococcus aureus25
    Pseudomonas aeruginosa25
    Candida albicans3.92–4.01
    Aspergillus niger4.01–4.23

    Anticancer Activity

    The anticancer potential of this compound has been explored through various studies:

    • Cell Line Studies : It has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma), indicating its potential as an anticancer agent .
    • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or proteins critical for cancer cell survival and proliferation .

    The biological activity of this compound is attributed to its ability to interact with molecular targets involved in microbial growth and cancer cell metabolism. The compound likely inhibits key enzymes necessary for the synthesis of nucleic acids or proteins in these cells.

    Case Studies

    Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

    • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives, including those similar to this compound, exhibited significant activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
    • Cytotoxicity Against Cancer Cells : In vitro studies showed that compounds with similar structures to this compound had IC50 values indicating potent cytotoxicity against various cancer cell lines .

    Q & A

    Q. How are crystallographic data repositories utilized for structural comparisons?

    • Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CSD code: XYZ123) to compare packing motifs and hydrogen-bonding networks. Tools like Mercury (CCDC) analyze π-π interactions and torsional angles .

    Data Contradiction Analysis

    Q. How to address discrepancies in reported IC₅₀ values across studies?

    • Variability may stem from assay conditions (e.g., serum content in cell media). Standardize protocols:
    • Cell line authentication : Use STR profiling for cancer lines (e.g., MCF-7).
    • Control compounds : Include doxorubicin or fluconazole as benchmarks .

    Q. Why do some studies report broad-spectrum activity while others show selectivity?

    • Differences in bacterial/fungal strain panels or resistance mechanisms. Conduct pan-genomic screens to identify resistance markers (e.g., ERG11 mutations in azole-resistant Candida) .

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